An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid (CAS: 13799-90-1)
An In-depth Technical Guide to 2,5-Dichloroterephthalic Acid (CAS: 13799-90-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2,5-Dichloroterephthalic acid. While this compound primarily serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals, this guide also explores the biological activities of its key derivatives, offering insights for drug discovery and development.
Core Physicochemical Properties
2,5-Dichloroterephthalic acid is a white to almost white crystalline powder.[1][2] Its core properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 13799-90-1 | [1] |
| Molecular Formula | C₈H₄Cl₂O₄ | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Melting Point | 306 °C | [1] |
| Boiling Point | 335.73 °C (rough estimate) | [1] |
| Density | 1.5801 g/cm³ (rough estimate) | [1] |
| Solubility | Very faint turbidity in Methanol | [1] |
| Vapor Pressure | 2.57E-07 mmHg at 25°C | [1] |
| Flash Point | 199.3 °C | [1] |
| pKa | 1.72 ± 0.25 (Predicted) | [1] |
Synthesis and Purification
Synthesis of 2,5-Dichloroterephthalic Acid
A common laboratory-scale synthesis of 2,5-Dichloroterephthalic acid involves the oxidation of 2,5-dichloro-p-xylene.[3]
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water.[3]
-
Oxidation: Heat the reaction mixture to 100 °C and stir for 12 hours.[3]
-
Workup:
-
Filter the hot suspension to remove the brown manganese oxide.
-
Re-slurry the collected brown solid twice with 100 mL of deionized water and filter.
-
Combine all the filtrates and remove the solvent by distillation under reduced pressure.
-
Acidify the resulting pale yellow syrupy liquid with hydrochloric acid to a pH of 1.[3]
-
-
Isolation: Collect the resulting white solid by filtration through a glass sand-core funnel and dry it in a vacuum oven at 50°C overnight. The reported yield for this process is between 53-87%.[3]
Synthesis of 2,5-Dichloroterephthalic Acid.
Purification
General Recrystallization Protocol:
-
Dissolve the crude 2,5-Dichloroterephthalic acid in a minimal amount of a suitable hot solvent (e.g., acetic acid or a mixture of solvents).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize crystal yield.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Spectroscopic Data
Detailed, high-resolution spectral data with peak-by-peak assignments for 2,5-Dichloroterephthalic acid are not consistently available in public databases. However, characteristic spectral features can be predicted based on its structure.
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons. The chemical shift of the acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield position (typically >10 ppm).[11][12][13][14][15]
¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four unique carbon atoms in the molecule (two for the carboxyl groups and two for the aromatic ring carbons).[11]
IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid groups (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).[16][17][18] C-Cl stretching vibrations would also be present in the fingerprint region.
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH and Cl radicals.[19][20][21][22]
Biological Significance of Derivatives
2,5-Dichloroterephthalic acid is a key building block for several classes of biologically active molecules. Its derivatives have shown promise in various applications, from agriculture to medicine.
Chloramben: An Herbicide Derivative
Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective pre-emergence herbicide derived from 2,5-Dichloroterephthalic acid.[23][24] It is effective against annual grasses and broadleaf weeds.[24]
Mechanism of Action: Chloramben primarily acts by inhibiting the root development of seedlings.[24] While a detailed signaling pathway is not fully elucidated, it is understood that the compound is absorbed by the roots and, in susceptible plants, translocated to the shoots, leading to growth inhibition and eventual death.[24]
Quinacridone and Quinoxaline Derivatives: Kinase Inhibitors in Cancer Therapy
2,5-Dichloroterephthalic acid is a precursor in the synthesis of quinacridones and related heterocyclic compounds like quinoxalines.[3] These classes of molecules have garnered significant interest in medicinal chemistry due to their biological activities, including their potential as anticancer agents.
Many quinoxaline and quinazoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[2][24][25][26][27][28][29][30][31] A key pathway targeted by some of these derivatives is the PI3K/AKT/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[24][28]
Inhibition of the PI3K/AKT/mTOR pathway by quinoxaline derivatives.
Conclusion
2,5-Dichloroterephthalic acid is a valuable and versatile chemical intermediate. While it does not exhibit significant biological activity itself, it serves as a critical starting material for the synthesis of a range of functional molecules, including herbicides and potential therapeutic agents. The exploration of its derivatives, particularly in the realm of kinase inhibition, presents a promising avenue for future drug discovery and development efforts. Further research into the synthesis and biological evaluation of novel compounds derived from 2,5-Dichloroterephthalic acid is warranted to fully exploit its potential in various scientific and industrial applications.
References
- 1. chembk.com [chembk.com]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. SU883006A1 - Method of preparing 2,5-dischloroterephthalic acid - Google Patents [patents.google.com]
- 10. US3646125A - Terephthalic acid purification process - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. chem.washington.edu [chem.washington.edu]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. scielo.br [scielo.br]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line [mdpi.com]
- 29. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
